Dermorphin TFA

Description

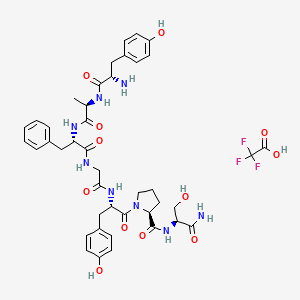

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBFSOVWSMFSSQ-YYEHHWDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dermorphin TFA: A Technical Guide to its Origin, Discovery, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a naturally occurring heptapeptide, stands as a potent and highly selective µ-opioid receptor agonist.[1][2][3] First isolated from the skin of South American frogs of the Phyllomedusa genus, its unique structure, which includes a D-alanine residue, confers remarkable analgesic properties, far exceeding those of morphine.[1][4][5] This technical guide provides an in-depth overview of the origin and discovery of Dermorphin, with a focus on its trifluoroacetic acid (TFA) salt, a common form used in research. It details its pharmacological profile, including receptor binding affinities and analgesic potency, and outlines the experimental protocols used for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with Dermorphin research.

Origin and Discovery

Dermorphin was first isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor (formerly Phyllomedusa sauvagei).[5][6] Its discovery was the result of research into the wide array of bioactive peptides found in amphibian skin.[4][7] The name "Dermorphin" is derived from "derm" (skin) and "morphine," reflecting its origin and potent opioid-like activity.[5]

A key feature of Dermorphin's structure is the presence of a D-alanine at the second position of its amino acid sequence (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂).[1][4] This is significant because D-amino acids are not incorporated into peptides through the standard ribosomal protein synthesis machinery. Instead, the L-alanine precursor is converted to D-alanine via a post-translational modification by an L-to-D-amino acid isomerase.[1] This structural feature makes Dermorphin more resistant to enzymatic degradation, contributing to its prolonged and potent effects.[8][9]

Dermorphin is typically synthesized and purified using solid-phase peptide synthesis and high-performance liquid chromatography (HPLC).[10][11] Trifluoroacetic acid (TFA) is a common counterion used during the purification process, resulting in the formation of Dermorphin TFA salt.[12][13] This salt form generally enhances the solubility of the peptide in aqueous solutions, making it suitable for use in biological assays.[13]

Pharmacological Profile

Dermorphin is a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][3] Its binding affinity for the MOR is significantly higher than that of morphine and other endogenous opioids.[7][14]

Quantitative Data: Receptor Binding Affinity and Analgesic Potency

The following tables summarize the quantitative data on Dermorphin's receptor binding affinity and analgesic potency from various studies.

Table 1: Opioid Receptor Binding Affinity of Dermorphin

| Ligand | Receptor Subtype | Preparation | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dermorphin | µ (mu) | Rat brain membranes | Radioligand displacement ([³H]naloxone) | 0.34 | - | [15](--INVALID-LINK--) |

| Dermorphin | µ (mu) | CHO cells expressing human MOR | Radioligand displacement ([³H]DAMGO) | - | 0.1-5 | [14][16] |

| Dermorphin | δ (delta) | Rat brain membranes | Radioligand displacement | >1000 | - | [15](--INVALID-LINK--) |

| Dermorphin | κ (kappa) | Guinea pig cerebellum membranes | Radioligand displacement | >1000 | - | [15](--INVALID-LINK--) |

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Analgesic Potency of Dermorphin in Animal Models

| Animal Model | Assay | Route of Administration | ED₅₀ | Potency vs. Morphine | Reference |

| Mice | Hot Plate Test | Intravenous (i.v.) | 1.02 µmol/kg | ~11-fold more potent | [5][17] |

| Rats | Tail-Flick Test | Intracerebroventricular (i.c.v.) | 23 pmol/rat | ~752-fold more potent | [5][17] |

| Rats | Hot Plate Test | Intracerebroventricular (i.c.v.) | 13.3 pmol/rat | ~2170-fold more potent | [5][17] |

Note: ED₅₀ (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Opioid Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of Dermorphin for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Naloxone (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of naloxone instead of Dermorphin.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each Dermorphin concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Dermorphin concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[18]

In Vivo Analgesia Assay: Hot Plate Test (Representative Protocol)

This protocol describes the hot plate test in mice to assess the analgesic effect of Dermorphin.[9][19][20]

Materials:

-

Male C57BL/6 mice.

-

Hot plate apparatus with adjustable temperature.

-

This compound solution for injection.

-

Vehicle control (e.g., saline).

Procedure:

-

Acclimation: Acclimate the mice to the testing room and handling procedures for several days before the experiment.

-

Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous injection).

-

Post-treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value can be determined by testing a range of Dermorphin doses.

Visualizations

Signaling Pathway

Dermorphin, upon binding to the µ-opioid receptor (a G-protein coupled receptor), initiates a cascade of intracellular signaling events that ultimately lead to its analgesic and other physiological effects.

Caption: Dermorphin's µ-opioid receptor signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of Dermorphin using an in vivo model.

Caption: Workflow for in vivo analgesic testing of Dermorphin.

Conclusion

Dermorphin remains a molecule of significant interest in the field of opioid research due to its remarkable potency and selectivity for the µ-opioid receptor. Its unique D-amino acid-containing structure, a product of fascinating amphibian biochemistry, provides a template for the design of novel analgesics. The trifluoroacetic acid salt is a practical and widely used form for research applications. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of Dermorphin and its analogs. A thorough understanding of its origin, pharmacology, and the methods used for its evaluation is crucial for advancing the development of new and more effective pain management strategies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. EP0350221B1 - Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same - Google Patents [patents.google.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | heptapeptide μ-opioid receptor (MOR) agonist | CAS# 78331-26-7 | InvivoChem [invivochem.com]

- 8. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 10. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of dermorphin and its N-terminal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural requirements for dermorphin opioid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 16. Discovery of dermorphin-based affinity labels with subnanomolar affinity for mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

- 20. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]

Dermorphin TFA: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a naturally occurring heptapeptide opioid agonist, exhibits high potency and selectivity for the μ-opioid receptor. Its trifluoroacetate (TFA) salt is a common form used in research due to its stability and solubility. This technical guide provides an in-depth overview of the chemical structure, synthesis, and pharmacological properties of Dermorphin TFA. Detailed experimental protocols for its solid-phase synthesis and purification are presented, along with a comprehensive summary of its binding affinity and in vivo efficacy. Furthermore, the canonical signaling pathway activated by Dermorphin at the μ-opioid receptor is illustrated, providing a foundational understanding for researchers in pain management and opioid pharmacology.

Chemical Structure and Properties

Dermorphin is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. The presence of a D-alanine residue at the second position is a unique feature for a peptide of vertebrate origin and is crucial for its high opioid activity. The trifluoroacetate (TFA) salt of Dermorphin is formed during the purification process by reversed-phase high-performance liquid chromatography (RP-HPLC) using TFA as a counter-ion.

Chemical Structure:

-

Dermorphin:

-

IUPAC Name: (2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide[1]

-

SMILES: C--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--O)C(=O)N3CCC[C@H]3C(=O)N--INVALID-LINK--C(=O)N">C@HNC(=O)--INVALID-LINK--N[2]

-

Molecular Weight: 802.87 g/mol [2]

-

CAS Number: 77614-16-5[1]

-

-

This compound:

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to off-white lyophilized powder | |

| Solubility | Soluble in water | [5] |

| Storage | Store at -20°C |

Synthesis of this compound

Dermorphin and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) methodology, employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.[6][7] The following is a detailed, generalized protocol based on the Fmoc strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH)

-

Boc-protected Tyrosine (Boc-Tyr(tBu)-OH) for the N-terminus

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Ser(tBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-D-Ala-OH. For the final N-terminal tyrosine, use Boc-Tyr(tBu)-OH.

-

Cleavage and Deprotection:

-

After the final coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of water or a water/acetonitrile mixture containing 0.1% TFA.

-

Purify the peptide using a preparative reversed-phase C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.

-

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a white, fluffy powder.

Synthesis Workflow

Caption: Solid-phase synthesis workflow for this compound.

Pharmacological Data

Dermorphin is a potent and selective agonist for the μ-opioid receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of Dermorphin and its analogs to opioid receptors is typically determined through competitive radioligand binding assays.

| Ligand | Receptor | Kᵢ (nM) | Assay Conditions | Reference |

| Dermorphin | μ-opioid | 0.54 | Rat brain homogenate, [³H]DAMGO | [8] |

| Dermorphin | δ-opioid | 929 | Rat brain homogenate, [³H]DPDPE | [8] |

| Dermorphin | μ-opioid | 0.7 | Rat brain membranes, [³H]DAGO | [9] |

| Dermorphin | δ-opioid | 62 | Rat brain membranes, [³H]DPDPE | [9] |

| --INVALID-LINK-- amide | μ-opioid | - | - | [1] |

In Vitro and In Vivo Efficacy

The efficacy of Dermorphin has been evaluated in various models, demonstrating its potent analgesic effects.

| Assay | Species | Route of Administration | ED₅₀ / IC₅₀ | Comparison | Reference |

| Guinea Pig Ileum | Guinea Pig | In vitro | IC₅₀ = 0.36 nM | 57,294x more potent than Met-enkephalin | [10] |

| Hot Plate Test | Rat | Intracerebroventricular | ED₅₀ = 13.3 pmol/rat | 2,170x more potent than morphine | [4] |

| Tail Flick Test | Rat | Intracerebroventricular | ED₅₀ = 23 pmol/rat | 752x more potent than morphine | [3] |

Signaling Pathway

Dermorphin exerts its effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Mu-Opioid Receptor Signaling Cascade

Caption: Dermorphin-activated μ-opioid receptor signaling pathway.

The binding of Dermorphin to the μ-opioid receptor activates the inhibitory G-protein (Gi/o).[11] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5] The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[12] These actions collectively contribute to the analgesic effects of Dermorphin. Additionally, the Gβγ subunit can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in the long-term effects of opioid receptor activation.[13]

Conclusion

This compound is a powerful tool for research into opioid pharmacology and pain mechanisms. Its high potency and selectivity for the μ-opioid receptor make it a valuable ligand for studying receptor function and for the development of novel analgesics. This guide provides a comprehensive resource for researchers, detailing its chemical properties, a robust synthesis protocol, and a summary of its pharmacological effects and signaling mechanisms. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of Dermorphin and its analogs.

References

- 1. Dermorphin Trifluoroacetic Acid Salt | LGC Standards [lgcstandards.com]

- 2. Dermorphin - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | heptapeptide μ-opioid receptor (MOR) agonist | CAS# 78331-26-7 | InvivoChem [invivochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Current strategies toward safer mu opioid receptor drugs for pain management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Anti-nociceptive action of peripheral mu-opioid receptors by G-beta-gamma protein-mediated inhibition of TRPM3 channels | eLife [elifesciences.org]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Dermorphin TFA: An In-depth Technical Guide on its Mechanism of Action at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide originally isolated from the skin of South American frogs of the Phyllomedusa genus, is a potent opioid agonist with a high affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3] Its unique structure, which includes a D-alanine residue at the second position, contributes to its remarkable potency and receptor selectivity.[4] This technical guide provides a comprehensive overview of the mechanism of action of Dermorphin trifluoroacetate (TFA) at opioid receptors, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. The trifluoroacetate salt form is commonly used to improve the stability and solubility of the peptide and does not interfere with its mechanism of action at the receptor level.

Opioid Receptor Binding Profile

Dermorphin TFA exhibits a strong preference for the µ-opioid receptor, with significantly lower affinity for the δ-opioid receptor (DOR) and negligible interaction with the κ-opioid receptor (KOR).[4] This selectivity is a key determinant of its pharmacological effects.

Binding Affinity Data

The binding affinity of Dermorphin for opioid receptors is typically determined through competitive radioligand binding assays. In these experiments, Dermorphin is used to displace a radiolabeled ligand with known affinity for a specific receptor subtype. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| µ-Opioid Receptor (MOR) | [³H]DAMGO | Rat brain membranes | 0.7 | [4] |

| [³H]Dermorphin | Rat brain | Kd = 0.46 | [4] | |

| δ-Opioid Receptor (DOR) | [³H]DPDPE | Rat brain membranes | 62 | [4] |

| [³H]-naltrindole | Rat brain membranes | - | [5] | |

| κ-Opioid Receptor (KOR) | [³H]Ethylketocyclazocine | Guinea pig cerebellum membranes | >5000 | [4] |

In the study by Negri et al. (1990), the selectivity ratio (Ki δ / Ki µ) for Dermorphin was calculated to be 88, highlighting its strong preference for the µ-opioid receptor.[4]

Signal Transduction Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), Dermorphin initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

G-Protein Dependent Signaling

Activation of the µ-opioid receptor by Dermorphin leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[6] These subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[8]

Caption: Dermorphin-induced G-protein signaling at the µ-opioid receptor.

Receptor Internalization and β-Arrestin Signaling

Opioid receptor activation also triggers regulatory processes, including receptor desensitization and internalization, which are often mediated by β-arrestins. While low-efficacy agonists like morphine induce limited µ-opioid receptor internalization, high-efficacy agonists such as Dermorphin promote robust receptor internalization.[9] This process is believed to play a role in the development of tolerance and may also contribute to the analgesic effects of Dermorphin.[9] Blocking Dermorphin-induced receptor internalization has been shown to attenuate its antinociceptive effects.[9]

Caption: β-Arrestin recruitment and µ-opioid receptor internalization.

Experimental Protocols

The characterization of Dermorphin's action on opioid receptors relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of an unlabeled compound (Dermorphin) by measuring its ability to displace a radiolabeled ligand from the receptor.[10][11]

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor or rat brain homogenates) are prepared by homogenization and centrifugation.[10][12] The protein concentration is determined using a standard method like the Bradford assay.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: In a 96-well plate, the following are added:

-

Receptor membrane preparation.

-

A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR).

-

Increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, a high concentration of a non-radioactive opioid ligand (e.g., naloxone) is added to a set of wells.

-

-

The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[12]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Dermorphin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[8][13]

Workflow:

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Incubation: In a 96-well plate, the following are added:

-

Membrane preparation.

-

GDP (to ensure G-proteins are in their inactive state).

-

Increasing concentrations of this compound.

-

For basal binding, only the vehicle is added. For non-specific binding, a high concentration of unlabeled GTPγS is added.

-

-

The plate is pre-incubated at 30°C.

-

Reaction Initiation: [³⁵S]GTPγS is added to all wells to start the reaction. The plate is then incubated for a further period (e.g., 60 minutes) at 30°C.[14]

-

Termination and Separation: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is determined by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (the concentration of Dermorphin that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding), which are measures of potency and efficacy, respectively.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Workflow:

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the µ-opioid receptor (e.g., CHO or HEK293 cells) are cultured in 96-well plates.

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are treated with a constant concentration of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Simultaneously, increasing concentrations of this compound are added.

-

Incubation: The cells are incubated for a specific time at 37°C.

-

Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The results are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the concentration of Dermorphin. The IC50 value, representing the concentration of Dermorphin that causes 50% inhibition, is then calculated.

Conclusion

This compound is a highly potent and selective µ-opioid receptor agonist. Its mechanism of action is primarily mediated through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, Dermorphin induces robust receptor internalization, a process that is implicated in both its analgesic efficacy and the development of tolerance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Dermorphin and other novel opioid compounds, facilitating a deeper understanding of their pharmacology and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | heptapeptide μ-opioid receptor (MOR) agonist | CAS# 78331-26-7 | InvivoChem [invivochem.com]

- 4. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction between the mu-agonist dermorphin and the delta-agonist [D-Ala2, Glu4]deltorphin in supraspinal antinociception and delta-opioid receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. "Opioid Receptor Internalization Contributes to Dermorphin-Mediated Ant" by Tara A. Macey, Susan L. Ingram et al. [digitalcommons.usu.edu]

- 10. benchchem.com [benchchem.com]

- 11. revvity.com [revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Dermorphin TFA: A Technical Guide to Receptor Binding Affinity, Selectivity, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide opioid isolated from the skin of South American frogs of the genus Phyllomedusa, stands out for its exceptionally high potency and selectivity as a mu-opioid receptor (MOR) agonist.[1] Its unique structure, which includes a D-alanine residue at the second position, contributes significantly to its remarkable pharmacological profile, making it 30-40 times more potent than morphine.[1] This document provides an in-depth technical overview of Dermorphin TFA's (trifluoroacetic acid salt) interaction with opioid receptors, focusing on its binding affinity, selectivity, and the downstream signaling pathways it initiates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in opioid pharmacology and drug development.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of dermorphin and its analogs at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Table 1: Dermorphin Opioid Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Preparation | Radioligand | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | Reference |

| Dermorphin | Mu (μ) | Displacement Binding | Rat brain membranes | [³H]Dermorphin | 0.7 | - | - | [2] |

| Dermorphin | Delta (δ) | Displacement Binding | Rat brain membranes | [³H]Tyr-DPen-Gly-Phe-DPen | 62 | - | - | [2] |

| Dermorphin | Kappa (κ) | Displacement Binding | Guinea pig cerebellum | [³H]Ethylketocyclazocine | >5000 | - | - | [2] |

| Dermorphin | Mu (μ) | Displacement Binding | CHO cells expressing human Mu receptor (CHOhMu) | [³H]-DPN | - | 7.17 | - | [3][4] |

| [D-Orn(COCH₂Br)²]dermorphin | Mu (μ) | Displacement Binding | Not specified | [³H]DAMGO | - | - | 0.11 | [5] |

| [D-Orn(COCH₂Br)²]dermorphin | Delta (δ) | Displacement Binding | Not specified | Not specified | - | - | >300 | [5] |

| Dermorphin-N/OFQ (DeNo) | Mu (μ) | Displacement Binding | CHOhMu | [³H]-DPN | - | 9.55 | - | [6] |

| Dermorphin-N/OFQ (DeNo) | NOP | Displacement Binding | CHONOP | [³H]-UFP-101 | - | 10.22 | - | [6] |

Table 2: Dermorphin Functional Activity

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| Dermorphin | Mu (μ) | GTPγ[³⁵S] Binding | CHOhMu | pEC₅₀ | 7.83 | [6] |

| Dermorphin-N/OFQ (DeNo) | Mu (μ) | GTPγ[³⁵S] Binding | CHOhMu | pEC₅₀ | 7.77 | [6] |

| Dermorphin | Mu (μ) | Calcium Mobilization (Gαqi5) | CHOhMu | pEC₅₀ | 8.07 | [6] |

| Dermorphin-N/OFQ (DeNo) | Mu (μ) | Calcium Mobilization (Gαqi5) | CHOhMu | pEC₅₀ | 7.17 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound (e.g., dermorphin) by measuring its ability to displace a radiolabeled ligand from its receptor.

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[7]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g for 10-30 minutes) to pellet the cell membranes.[6][7]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This process is typically repeated at least three times.[6]

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method like the Lowry or Bradford assay.[6][7]

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 40 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound.[5][6]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled standard ligand (e.g., 10 µM naloxone).[6]

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[3][6]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.[3][6]

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined and converted to the inhibition constant (Kᵢ).

GTPγ[³⁵S] Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[7][8]

Assay Protocol:

-

Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

In a 96-well plate, add the membrane preparation (10-40 µg of protein), GDP (to ensure G proteins are in an inactive state), and varying concentrations of the agonist (e.g., dermorphin).[3][7][9]

-

For determining non-specific binding, include wells with an excess of unlabeled GTPγS.[3]

-

Pre-incubate the plate at 30°C for approximately 15 minutes.[7]

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.[7]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.[3][9]

-

Terminate the reaction by rapid filtration through glass fiber filters.[3][9]

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data by plotting the specific binding against the logarithm of the agonist concentration to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect).[7]

cAMP Inhibition Assay

This assay measures the ability of a GPCR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger. Opioid receptors, being Gᵢ/Gₒ-coupled, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Assay Protocol:

-

Culture cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[6][10]

-

Suspend the cells in a suitable buffer containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX) to prevent the degradation of cAMP.[6]

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.[6]

-

Add varying concentrations of the opioid agonist (e.g., dermorphin) to the cells.

-

Incubate the mixture for a defined period.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a suitable method, such as a competitive binding assay (e.g., an enzyme-linked immunosorbent assay [ELISA] or a homogenous assay like AlphaScreen).[6][10]

-

Determine the IC₅₀ value of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Dermorphin Signaling Pathways

Upon binding to the mu-opioid receptor, dermorphin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G proteins of the Gᵢ/Gₒ family.[11]

G Protein-Dependent Signaling:

-

Receptor Activation: Dermorphin binds to and stabilizes an active conformation of the MOR.

-

G Protein Coupling: The activated MOR facilitates the exchange of GDP for GTP on the α subunit of the associated Gᵢ/Gₒ protein.[11]

-

G Protein Dissociation: The G protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.[11]

-

Downstream Effectors:

-

Gαᵢ/ₒ-GTP: Directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This reduction in cAMP decreases the activity of protein kinase A (PKA).

-

Gβγ: Modulates the activity of several ion channels, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs).[12] This leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively, contributing to the analgesic effects of opioids.

-

MAPK Pathway Activation: Dermorphin has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This pathway can be activated through both G protein-dependent and β-arrestin-mediated mechanisms and is involved in modulating gene expression and neuronal plasticity.

Conclusion

Dermorphin's high affinity and selectivity for the mu-opioid receptor, coupled with its potent agonist activity, make it a valuable tool for opioid research. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers. A thorough understanding of dermorphin's pharmacological profile is crucial for the development of novel analgesics with improved efficacy and reduced side effects. The continued investigation into the structure-activity relationships of dermorphin and its analogs holds promise for the future of pain management.

References

- 1. Dermorphin - Wikipedia [en.wikipedia.org]

- 2. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | heptapeptide μ-opioid receptor (MOR) agonist | CAS# 78331-26-7 | InvivoChem [invivochem.com]

- 5. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Beta-Endorphin 1–31 Biotransformation and cAMP Modulation in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pharmacology of Dermorphin TFA in the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a naturally occurring heptapeptide originally isolated from the skin of South American frogs of the Phyllomedusa genus, is a potent and highly selective agonist for the µ-opioid receptor (MOR)[1][2][3]. Its unique structure, which includes a D-alanine residue at the second position, confers significant resistance to enzymatic degradation and contributes to its remarkable potency, estimated to be 30-40 times greater than morphine[1][3][4]. This technical guide provides an in-depth overview of the pharmacology of Dermorphin Trifluoroacetate (TFA) in the nervous system, focusing on its mechanism of action, receptor binding profile, and physiological effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and opioid research.

Mechanism of Action

Dermorphin exerts its effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems[1][2]. The binding of Dermorphin to MORs initiates a cascade of intracellular signaling events.

Receptor Binding and Activation

Dermorphin exhibits high affinity and selectivity for the µ-opioid receptor[3][5]. Upon binding, it stabilizes the receptor in an active conformation, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

Downstream Signaling Pathways

The activated G-protein subunits modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Additionally, it inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate and substance P from presynaptic terminals[6].

The following diagram illustrates the canonical signaling pathway of Dermorphin upon binding to the µ-opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacology of Dermorphin and its analogs.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Preparation | IC50 (nM) | Reference |

| Dermorphin | µ-Opioid | Rat Brain Membranes | 0.1 - 5 | [7] |

| [D-Met2]DGAP | δ-Opioid | Rat Brain Synaptosomes | 0.80 | [8] |

| DGAP | µ-Opioid | Rat Brain Synaptosomes | 28,000 | [8] |

| DGAP | δ-Opioid | Rat Brain Synaptosomes | 670 | [8] |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Analgesic Potency

| Compound | Administration Route | Test | ED50 | Species | Reference |

| Dermorphin | Intracerebroventricular | Tail-flick / Hot plate | 13-23 pmol/rat | Rat | [9] |

| Morphine | Intracerebroventricular | Tail-flick / Hot plate | 752-2170 times less potent than Dermorphin | Rat | [9] |

| Dermorphin | Intravenous | - | 1.02 µmol/kg | Mouse | [10] |

| Morphine | Intravenous | - | 11.3 µmol/kg | Mouse | [10] |

| Dermorphin | Subcutaneous | Tail-pinch | 0.83 mg/kg | Rat | [10] |

| Dermorphin | Intrathecal | C fibre-evoked responses | 0.11 µg | Rat | [11] |

ED50: The half maximal effective dose.

Table 3: Pharmacokinetic Parameters in Horses

| Parameter | Value (Harmonic Mean ± Pseudo SD) | Administration Route |

| Distribution Half-life (t½α) | 0.09 ± 0.02 h | Intravenous |

| Elimination Half-life (t½β) | 0.76 ± 0.22 h | Intravenous |

| Terminal Elimination Half-life | 0.68 ± 0.24 h | Intramuscular |

| Bioavailability | 47-100% | Intramuscular |

| EC50 (for heart rate change) | 21.1 ± 8.8 ng/mL | - |

Data from Robinson et al., 2015[12].

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the pharmacological characterization of Dermorphin TFA.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of Dermorphin for opioid receptors.

In Vivo Analgesia Assays (Tail-Flick and Hot Plate Tests)

These behavioral assays are used to assess the antinociceptive effects of Dermorphin in animal models.

References

- 1. world-of-peptides.com [world-of-peptides.com]

- 2. DERMORPHIN - [eppeptides.com]

- 3. Dermorphin [bionity.com]

- 4. abbiotec.com [abbiotec.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Comprehensive Approach to Quality Control of Dermorphin Derivative—Representative of Synthetic Opioid Peptides with Non-Narcotic Type of Analgesia [mdpi.com]

- 7. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological studies on the spinal effects of dermorphin, an endogenous mu-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of dermorphin in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

Dermorphin TFA: A Technical Guide on Peptide Sequence, D-Amino Acid Significance, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a naturally occurring heptapeptide opioid, first isolated from the skin of South American frogs of the genus Phyllomedusa.[1] It exhibits exceptionally high potency and selectivity as an agonist for the µ-opioid receptor (MOR), making it a subject of significant interest in pharmacology and drug development.[1] Structurally unique among vertebrate-derived peptides, Dermorphin's sequence contains a D-amino acid, which is critical to its remarkable biological activity.[1][2] This technical guide provides an in-depth overview of the Dermorphin peptide, its trifluoroacetate (TFA) salt form, the crucial role of its D-amino acid residue, its signaling mechanisms, and detailed experimental protocols for its characterization.

Dermorphin Peptide Sequence and the Role of TFA

The primary amino acid sequence of Dermorphin is H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ .[1][3] It is a heptapeptide with a C-terminal amidation.[4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common result of the purification process, which typically employs reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid in the mobile phase.[4] The TFA counterion can influence the peptide's net weight and generally enhances its solubility in aqueous solutions, which is an important consideration for experimental work.[4] For most in vitro assays, the residual TFA does not interfere with biological activity.[4]

The Critical Significance of the D-Alanine Residue

The most striking feature of Dermorphin is the presence of a D-Alanine (D-Ala) at the second position in its sequence. This is a post-translational modification, as D-amino acids are not directly encoded by the genetic code in animals.[1]

The significance of this D-Ala residue is multifaceted:

-

Enhanced Potency and Receptor Affinity : The D-configuration at position 2 is crucial for Dermorphin's high-affinity binding to the µ-opioid receptor.[5] Substitution of D-Ala with its naturally occurring stereoisomer, L-Ala, results in a dramatic loss of opioid activity.

-

Increased Enzymatic Stability : Peptides containing only L-amino acids are rapidly degraded by proteases in the body. The presence of the D-Ala residue confers significant resistance to enzymatic degradation, prolonging the peptide's half-life and the duration of its analgesic effects.[6]

-

µ-Receptor Selectivity : The N-terminal Tyr-D-Ala-Phe motif is considered the "message" domain, essential for its potent and selective interaction with the µ-opioid receptor over δ and κ-opioid receptors.[5][7]

Quantitative Pharmacological Data

Dermorphin's interaction with opioid receptors has been quantified through various in vitro and in vivo assays. The following table summarizes key binding affinity and potency data.

| Parameter | Receptor/Assay | Value | Species | Reference |

| Binding Affinity | ||||

| Kᵢ (Inhibitory Constant) | µ-opioid receptor | 0.7 nM | Rat Brain | [7] |

| Kᵢ (Inhibitory Constant) | δ-opioid receptor | 62 nM | Rat Brain | [7] |

| Kᵢ (Inhibitory Constant) | κ-opioid receptor | > 5000 nM | Guinea Pig Cerebellum | [7] |

| Kᵈ (Dissociation Constant) | µ-opioid receptor | 0.46 nM | Rat Brain | [7] |

| In Vitro Potency | ||||

| IC₅₀ (GPI Assay) | Guinea Pig Ileum | 3.3 nM | Guinea Pig | [2] |

| IC₅₀ (MVD Assay) | Mouse Vas Deferens | 29 nM | Mouse | [2] |

| pEC₅₀ (GTPγ[³⁵S] Assay) | CHO cells (hMOR) | 7.70 | Human (recombinant) | [8] |

| pEC₅₀ (Calcium Mobilization) | CHO cells (hMOR) | 8.07 | Human (recombinant) | [8] |

| In Vivo Potency | ||||

| ED₅₀ (Hot Plate Test, i.c.v.) | Analgesia | 13.3 pmol/rat | Rat | [2][9] |

| ED₅₀ (Tail-Flick Test, i.c.v.) | Analgesia | 23 pmol/rat | Rat | [2][9] |

| ED₅₀ (Catalepsy, i.c.v.) | Catalepsy | 130 pmol/rat | Rat | [2] |

Abbreviations: CHO, Chinese Hamster Ovary; hMOR, human µ-opioid receptor; i.c.v., intracerebroventricular; GPI, Guinea Pig Ileum; MVD, Mouse Vas Deferens.

Signaling Pathways of Dermorphin

As a potent µ-opioid receptor agonist, Dermorphin initiates a cascade of intracellular events upon binding to its G-protein coupled receptor (GPCR). The receptor is primarily coupled to inhibitory Gαᵢ/ₒ proteins.

Caption: Dermorphin-induced µ-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of Dermorphin by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing µ-opioid receptors (e.g., rat brain or CHO-hMOR cells).[10]

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.[10]

-

Reaction Mixture: In each well of a 96-well plate, combine:

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[8]

-

Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[8][12]

-

Washing: Quickly wash the filters with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand displacement binding assay.

GTPγ[³⁵S] Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S].

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor.

-

Assay Buffer: 50 mM Tris, 0.2 mM EGTA, 100 mM NaCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.[10][12]

-

Reaction Mixture: Combine in each tube:

-

Incubation: Incubate samples at 30°C for 60 minutes with gentle agitation.[10][12]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters.[10][12]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the Dermorphin concentration to determine the EC₅₀ and Eₘₐₓ values.

Caption: Workflow for a GTPγ[³⁵S] functional assay.

In Vivo Analgesic Assay: Hot Plate Test

This test assesses the central analgesic properties of Dermorphin by measuring the latency of a pain response to a thermal stimulus.

Methodology:

-

Animal Acclimatization: Acclimate rats to the testing environment and handling.

-

Drug Administration: Administer Dermorphin via the desired route (e.g., intracerebroventricularly, i.c.v.) at various doses.[9] A control group receives a vehicle.

-

Testing Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Before drug administration, place each rat on the hot plate and record the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

-

Post-Drug Measurement: At specific time intervals after Dermorphin administration, place the rat back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the %MPE against the dose to determine the ED₅₀.[9]

Structure-Activity Relationship Visualization

The chemical structure of Dermorphin is finely tuned for its biological function. The N-terminal tripeptide is essential for its activity, while the C-terminal tail modulates this activity.

References

- 1. Dermorphin - Wikipedia [en.wikipedia.org]

- 2. Synthetic peptides related to the dermorphins. I. Synthesis and biological activities of the shorter homologues and of analogues of the heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Dermorphine 8 peptide [novoprolabs.com]

- 5. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]

- 9. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of [Cys(ATTO 488)8]Dermorphin-NH2 as a novel tool for the study of μ-opioid peptide receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 12. medchemexpress.com [medchemexpress.com]

A Comprehensive Review of Dermorphin TFA Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide opioid, has garnered significant interest within the scientific community due to its exceptionally high potency and selectivity as a μ-opioid receptor (MOR) agonist.[1] Originally isolated from the skin of South American frogs of the genus Phyllomedusa, dermorphin's unique structure, which includes a D-alanine residue, contributes to its remarkable pharmacological profile.[1] It is reported to be 30 to 40 times more potent than morphine. This document provides an in-depth technical review of Dermorphin and its trifluoroacetic acid (TFA) salt, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to serve as a comprehensive resource for researchers in pharmacology, drug development, and analytical chemistry.

Physicochemical Properties

Dermorphin is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. The trifluoroacetic acid (TFA) salt is a common form for synthetic peptides, aiding in their purification and solubility.

Table 1: Physicochemical Properties of Dermorphin and Dermorphin TFA

| Property | Dermorphin | This compound |

| Molecular Formula | C40H50N8O10 | C42H51F3N8O12 |

| Molecular Weight | 802.9 g/mol | ~916.9 g/mol |

| Appearance | Lyophilized solid | Lyophilized solid |

| Solubility | Soluble in water | Enhanced solubility in aqueous solutions |

Pharmacology

Mechanism of Action

Dermorphin exerts its potent analgesic effects primarily through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). As a highly selective MOR agonist, its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This activation of inhibitory G-proteins (Gαi/o) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of neuronal membranes and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.

Signaling Pathway

The binding of Dermorphin to the μ-opioid receptor triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The activated receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. These subunits then interact with downstream effectors to produce the cellular response.

Receptor Binding Affinity

Dermorphin exhibits high affinity and selectivity for the μ-opioid receptor. The following table summarizes binding affinity data from various studies.

Table 2: Opioid Receptor Binding Affinity of Dermorphin and Analogs

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dermorphin | μ | 0.7 | - | [2] |

| δ | 62 | - | [2] | |

| κ | >5000 | - | [2] | |

| [D-Orn(COCH₂Br)²]dermorphin | μ | - | 0.11 ± 0.02 | [3] |

| δ | - | 342 ± 20 | [3] | |

| [D-Lys(=C=S)²]dermorphin | μ | - | 0.38 ± 0.08 | [3] |

| δ | - | 97.1 ± 4.9 | [3] | |

| [D-Met²]DGAP | μ | >1000 | - | [4] |

| δ | 0.80 | - | [4] |

In Vivo Pharmacology

Analgesic Activity

Dermorphin demonstrates potent, dose-dependent analgesic effects in various animal models of pain.

Table 3: In Vivo Analgesic Potency of Dermorphin

| Animal Model | Test | Route of Administration | ED₅₀ | Reference |

| Rat | Tail-flick | Intracerebroventricular (ICV) | 23 pmol/rat | [5] |

| Rat | Hot plate | Intracerebroventricular (ICV) | 13.3 pmol/rat | [5] |

| Mouse | Hot plate | Intravenous (IV) | 1.02 μmol/kg | [5] |

| Rat | Tail-pinch | Subcutaneous (SC) | 0.83 mg/kg | [5] |

Cardiovascular and Respiratory Effects

Studies in rats have shown that dermorphin can induce cardiovascular and respiratory depression. Intravenous or intracerebroventricular administration can lead to hypotension, bradycardia, and respiratory depression.[6] These effects are reversible with the opioid antagonist naloxone.[7] The respiratory depressant effects appear to be mediated by μ2-opioid receptors, while cardiovascular effects may involve both μ and κ opioid receptors.[6] Low doses of dermorphin (10-100 pmol/kg, i.c.v.) have been observed to stimulate respiration and locomotor activity in rats, an effect attributed to μ1-opioid receptor activation.[8] Conversely, higher doses lead to catalepsy and respiratory depression.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

A common method for synthesizing dermorphin is Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: A Rink amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF (e.g., 20%).

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) is coupled to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. The completion of the coupling reaction is monitored (e.g., using the Kaiser test).

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the dermorphin sequence (Pro, Tyr(tBu), Gly, Phe, D-Ala, Tyr(tBu)).

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS).

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white solid.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a standard method to evaluate the analgesic efficacy of compounds against thermal pain.

Protocol:

-

Animal Acclimatization: Acclimate mice or rats to the testing room for at least one hour before the experiment.

-

Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the time until a nociceptive response is observed (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of dermorphin in biological matrices.

Protocol:

-

Sample Preparation:

-

Plasma/Urine Collection: Collect blood or urine samples. For plasma, use an anticoagulant and centrifuge to separate the plasma.

-

Solid-Phase Extraction (SPE): Pre-treat the samples (e.g., with urea for urine) and then perform SPE using a suitable cartridge (e.g., mixed-mode cation exchange) to extract and concentrate the dermorphin.

-

Elution and Reconstitution: Elute the analyte from the SPE cartridge, evaporate the eluate to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC Separation:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a modifier such as formic acid to improve peak shape and ionization.

-

-

MS/MS Detection:

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for dermorphin (and an internal standard, if used) for quantification and confirmation. For example, for dermorphin, selected product ions could be m/z 602.2, 202.1, and 574.3 from the precursor ion.[9]

-

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of dermorphin in the samples.

Conclusion

Dermorphin and its TFA salt represent a class of highly potent and selective μ-opioid receptor agonists with significant potential in pain research. This technical guide provides a consolidated resource of its pharmacological properties, quantitative data, and key experimental protocols. The high analgesic efficacy of dermorphin, coupled with the potential for reduced tolerance compared to morphine, makes it an intriguing candidate for further investigation. However, its significant cardiovascular and respiratory effects necessitate careful consideration in any therapeutic development. The detailed methodologies and data presented herein are intended to facilitate future research into the therapeutic applications and analytical detection of this potent opioid peptide.

References

- 1. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiovascular and respiratory effects of dermorphin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central autonomic effects of dermorphin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Respiratory and locomotor stimulation by low doses of dermorphin, a mu1 receptor-mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput approach for determination of dermorphin in human urine using liquid chromatography-mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function and Pharmacological Profile of Dermorphin-like Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin and its related peptides, including the deltorphin family, represent a unique class of naturally occurring opioids with exceptionally high potency and receptor selectivity. Originally isolated from the skin of Phyllomedusine frogs, these peptides have become invaluable tools in opioid research and hold significant therapeutic potential. Their defining structural feature, the presence of a D-amino acid at the second position, confers remarkable resistance to enzymatic degradation and is crucial for their potent biological activity. This technical guide provides an in-depth exploration of the endogenous function—or more accurately, the potent pharmacological actions on endogenous mammalian opioid systems—of dermorphin-like peptides. It details their receptor interaction profiles, downstream signaling cascades, and the experimental protocols used for their characterization. Quantitative data on binding affinities, in vitro functional activity, and in vivo analgesic potency are presented in comprehensive tables to facilitate comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to provide a clear and concise overview for researchers in pharmacology and drug development.

Introduction: A Unique Class of Opioid Peptides

The story of dermorphin began in the early 1980s with its isolation from the skin of the South American frog, Phyllomedusa sauvagei.[1] Its discovery was a landmark in opioid pharmacology due to its unprecedented potency, estimated to be 30-40 times greater than morphine.[1] The amino acid sequence of dermorphin is H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂. The presence of a D-alanine residue at the second position is a rare finding in the animal kingdom and is the result of a post-translational modification of the precursor peptide.[1] This structural feature is critical for its high affinity and selectivity for the µ-opioid receptor (MOR).

Closely related to dermorphins are the deltorphins, another family of opioid peptides isolated from the same frog species.[2] Deltorphins also possess a D-amino acid at the second position (typically D-methionine or D-alanine) but exhibit high selectivity for the δ-opioid receptor (DOR).[2]

While the term "endogenous function" typically refers to the physiological role of a substance within the organism that produces it, dermorphin-like peptides with D-amino acids have not been definitively identified as endogenous to mammals.[1] Despite some reports of "dermorphin-like immunoreactivity" in mammalian tissues, conclusive evidence from protein sequencing or mass spectrometry is lacking. Therefore, this guide focuses on the profound pharmacological effects of these exogenous peptides on the endogenous opioid systems of mammals, which has significant implications for therapeutic drug design.

Quantitative Pharmacological Data

The following tables summarize the binding affinities, in vitro functional potencies, and in vivo analgesic effects of representative dermorphin and deltorphin peptides.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dermorphin and Deltorphin Analogs

| Peptide/Compound | µ (mu) | δ (delta) | κ (kappa) | Selectivity (µ/δ) | Reference |

| Dermorphin | 0.3 - 1.2 nM | 15 - 200 nM | >1000 nM | ~50-100 fold for µ | |

| [D-Arg²]-Dermorphin-(1-4) amide (DALDA) | 0.1 - 0.5 nM | >1000 nM | >1000 nM | >2000 fold for µ | [3] |

| Deltorphin I | ~200 nM | 0.2 - 1.0 nM | >1000 nM | >200 fold for δ | [2][4] |

| Deltorphin II | ~100 nM | 0.1 - 0.5 nM | >1000 nM | >200 fold for δ | [2] |

| Morphine | 1 - 5 nM | 50 - 200 nM | 30 - 100 nM | ~20-50 fold for µ |

Table 2: In Vitro Functional Activity (IC50/EC50, nM) of Dermorphin and Deltorphin Analogs

| Peptide/Compound | Assay | Receptor | IC50/EC50 (nM) | Reference |

| Dermorphin | Guinea Pig Ileum (GPI) | µ | 0.3 - 1.5 nM | [5] |

| Dermorphin | Mouse Vas Deferens (MVD) | µ/δ | 10 - 50 nM | [5] |

| [D-Arg²]-Dermorphin-(1-4) amide (DALDA) | [³⁵S]GTPγS Binding | µ | 0.1 - 1.0 nM | |

| Deltorphin I | Mouse Vas Deferens (MVD) | δ | 0.1 - 0.5 nM | [2] |

| Deltorphin II | Mouse Vas Deferens (MVD) | δ | 0.05 - 0.3 nM | [2] |

| Morphine | Guinea Pig Ileum (GPI) | µ | 30 - 100 nM | [5] |

Table 3: In Vivo Analgesic Potency (ED50) of Dermorphin Analogs

| Peptide/Compound | Animal Model | Route of Administration | Analgesic Test | ED50 | Reference |

| Dermorphin | Rat | Intracerebroventricular (i.c.v.) | Tail-flick | 0.01 - 0.05 nmol/rat | |

| Dermorphin | Mouse | Intravenous (i.v.) | Hot Plate | 1.02 µmol/kg | [6] |

| [D-Arg²]-Dermorphin-(1-4) amide (DALDA) | Rat | Subcutaneous (s.c.) | Neuropathic Pain (thermal) | 0.06 mg/kg | [7] |

| Morphine | Mouse | Intravenous (i.v.) | Hot Plate | 11.3 µmol/kg | [6] |

| Morphine | Rat | Intracerebroventricular (i.c.v.) | Tail-flick | 10 - 30 nmol/rat |

Signaling Pathways of Dermorphin-like Peptides